molecular formula C10H10N2O3S B14197271 4-methyl-N-(1,2-oxazol-3-yl)benzenesulfonamide CAS No. 900415-41-0

4-methyl-N-(1,2-oxazol-3-yl)benzenesulfonamide

Cat. No.: B14197271
CAS No.: 900415-41-0
M. Wt: 238.27 g/mol
InChI Key: XXKQUACHNQUTIV-UHFFFAOYSA-N
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Description

4-methyl-N-(1,2-oxazol-3-yl)benzenesulfonamide is a compound that has garnered interest due to its diverse applications in medicinal chemistry and its potential as a therapeutic agent. This compound is characterized by the presence of a benzenesulfonamide group attached to an oxazole ring, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-(1,2-oxazol-3-yl)benzenesulfonamide typically involves multi-step procedures. One common method starts with the acylation of 2-amino-1-phenylethanone with acetyl chloride to form N-(2-oxo-2-phenylethyl)acetamide. This intermediate undergoes cyclodehydration in sulfuric acid to yield 2-methyl-5-phenyloxazole. The oxazole derivative is then subjected to sulfochlorination using a mixture of thionyl chloride and chlorosulfonic acid, followed by treatment with aqueous ammonia to obtain the final product .

Industrial Production Methods

Industrial production methods often aim to optimize yield and reduce waste. One approach combines the cyclization and sulfochlorination steps into a one-pot reaction, minimizing the number of stages and the amount of acidic waste generated .

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-(1,2-oxazol-3-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to corresponding amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide nitrogen.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or peracids are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are employed.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amines.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

4-methyl-N-(1,2-oxazol-3-yl)benzenesulfonamide has several applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through the inhibition of human carbonic anhydrase II, an enzyme involved in various physiological processes. By selectively inhibiting this enzyme, the compound can reduce intraocular pressure, making it a potential treatment for glaucoma .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methyl-N-(1,2-oxazol-3-yl)benzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to selectively inhibit human carbonic anhydrase II sets it apart from other similar compounds .

Properties

CAS No.

900415-41-0

Molecular Formula

C10H10N2O3S

Molecular Weight

238.27 g/mol

IUPAC Name

4-methyl-N-(1,2-oxazol-3-yl)benzenesulfonamide

InChI

InChI=1S/C10H10N2O3S/c1-8-2-4-9(5-3-8)16(13,14)12-10-6-7-15-11-10/h2-7H,1H3,(H,11,12)

InChI Key

XXKQUACHNQUTIV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=NOC=C2

Origin of Product

United States

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